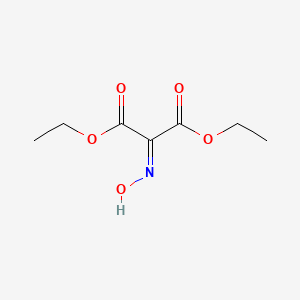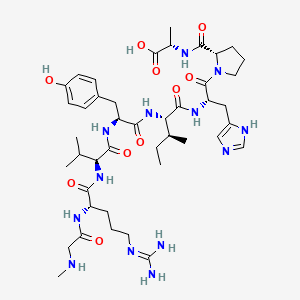
羟基亚胺基丙二酸二乙酯
描述
Diethyl Isonitrosomalonate is an organic compound that belongs to the class of malonates It is a derivative of diethyl malonate, where one of the hydrogen atoms on the methylene group is replaced by a hydroxyimino group
科学研究应用
Diethyl Isonitrosomalonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: It is involved in the development of new drugs and therapeutic agents due to its ability to form various bioactive compounds.
Industry: It is used in the production of agrochemicals, dyes, and polymers.
作用机制
Target of Action
Diethyl (hydroxyimino)malonate, also known as diethyl malonate, is a diethyl ester of malonic acid . It is a 1,3-dicarbonyl compound that has relatively acidic α-hydrogens . The primary targets of diethyl malonate are the α-hydrogens adjacent to the carbonyl groups .
Mode of Action
Diethyl malonate can be transformed to its enolate using sodium ethoxide as a base . The enolate anion formed can undergo nucleophilic substitution on the alkyl halide, leading to the formation of the alkylated compound .
Biochemical Pathways
The key biochemical pathway involving diethyl malonate is the malonic ester synthesis . This process involves Knoevenagel condensations of diethyl malonate on aldehydes, reductions of the resulting alkylidenemalonates, the preparation of the corresponding α-hydroxyimino esters, and their final reduction . This synthetic pathway is general and provides access to a wide variety of α-amino esters .
Result of Action
The result of the action of diethyl (hydroxyimino)malonate is the production of α-amino esters . These α-amino esters are valuable in various chemical syntheses, including the production of other compounds such as barbiturates, artificial flavorings, vitamin B1, and vitamin B6 .
Action Environment
The action, efficacy, and stability of diethyl (hydroxyimino)malonate can be influenced by various environmental factors. For example, the temperature and pH of the reaction environment can affect the rate and outcome of the chemical reactions involving diethyl malonate . Additionally, the presence of other substances, such as catalysts or inhibitors, can also impact the compound’s action .
生化分析
Biochemical Properties
It is known that malonic acid, from which Diethyl (hydroxyimino)malonate is derived, is involved in the acetate-malonate pathway, contributing to the synthesis of fatty acids
Cellular Effects
The cellular effects of Diethyl (hydroxyimino)malonate are not well-documented. Malonate, a related compound, has been shown to have significant effects on cells. For example, malonate has been found to promote adult cardiomyocyte proliferation and heart regeneration . It is unclear whether Diethyl (hydroxyimino)malonate has similar effects.
Molecular Mechanism
It is known that malonate, a related compound, can inhibit succinate dehydrogenase (SDH), an enzyme involved in the tricarboxylic acid cycle . This inhibition can lead to a decrease in reactive oxygen species production, which can protect against ischemia/reperfusion injury .
Temporal Effects in Laboratory Settings
Malonate, a related compound, has been shown to have long-term protective effects when administered upon reperfusion in a mouse model of myocardial infarction .
Dosage Effects in Animal Models
Malonate, a related compound, has been shown to have protective effects against cardiac ischemia-reperfusion injury when administered at a dose of 16 mg/kg/min for 10 min upon reperfusion .
Metabolic Pathways
Diethyl (hydroxyimino)malonate is likely involved in the acetate-malonate pathway, given its structural similarity to malonate . This pathway contributes to the synthesis of fatty acids .
Transport and Distribution
It is known that malonate, a related compound, can be transported into cells via the monocarboxylate transporter 1 .
准备方法
Synthetic Routes and Reaction Conditions
Diethyl Isonitrosomalonate can be synthesized through the oximation of diethyl malonate. The process typically involves the reaction of diethyl malonate with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a controlled temperature to yield diethyl (hydroxyimino)malonate.
Industrial Production Methods
On an industrial scale, the synthesis of diethyl (hydroxyimino)malonate follows similar principles but is optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity diethyl (hydroxyimino)malonate suitable for various applications.
化学反应分析
Types of Reactions
Diethyl Isonitrosomalonate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes and nitriles.
Reduction: Reduction reactions can convert it into amines or hydroxylamines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyimino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include oximes, nitriles, amines, and substituted malonates, depending on the specific reaction conditions and reagents used.
相似化合物的比较
Similar Compounds
Diethyl malonate: The parent compound, used widely in organic synthesis.
Dimethyl malonate: Another ester of malonic acid, with similar reactivity but different physical properties.
Malonic acid: The dicarboxylic acid precursor to diethyl malonate and its derivatives.
Uniqueness
Diethyl Isonitrosomalonate is unique due to the presence of the hydroxyimino group, which imparts distinct reactivity and enables the formation of a wide range of derivatives. This makes it a valuable intermediate in the synthesis of complex organic molecules and bioactive compounds.
属性
IUPAC Name |
diethyl 2-hydroxyiminopropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO5/c1-3-12-6(9)5(8-11)7(10)13-4-2/h11H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOPCUMZEDYLUDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NO)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50423240 | |
| Record name | DIETHYL (HYDROXYIMINO)MALONATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50423240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6829-41-0 | |
| Record name | DIETHYL (HYDROXYIMINO)MALONATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50423240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl oximomalonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1337032.png)







